molecular formula C27H33FN2O3S B2964301 7-(Azepan-1-yl)-1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 931739-83-2

7-(Azepan-1-yl)-1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2964301
CAS No.: 931739-83-2
M. Wt: 484.63
InChI Key: WDFYNBOIKHBTLO-UHFFFAOYSA-N
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Description

7-(Azepan-1-yl)-1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of an azepane ring, a butyl chain, a dimethylbenzenesulfonyl group, and a fluoroquinolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the Fluoroquinolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fluoroquinolone core.

    Introduction of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions, often using azepane derivatives.

    Attachment of the Butyl Chain: The butyl chain is attached via alkylation reactions, typically using butyl halides.

    Addition of the Dimethylbenzenesulfonyl Group: This step involves sulfonylation reactions using dimethylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring and the butyl chain.

    Reduction: Reduction reactions can occur at the fluoroquinolone core, potentially altering its antibacterial properties.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the fluoro group and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, sulfonates, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(Azepan-1-yl)-1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound is studied for its potential antibacterial and antiviral properties.

    Medicine: Research is ongoing into its potential use as an antibacterial agent, particularly against drug-resistant strains.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-(Azepan-1-yl)-1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones.

Properties

IUPAC Name

7-(azepan-1-yl)-1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN2O3S/c1-4-5-10-30-18-26(34(32,33)21-14-19(2)13-20(3)15-21)27(31)22-16-23(28)25(17-24(22)30)29-11-8-6-7-9-12-29/h13-18H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFYNBOIKHBTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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